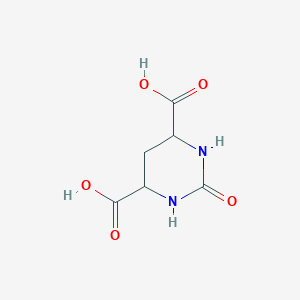

2-Oxo-1,3-diazinane-4,6-dicarboxylic acid

描述

It is a white crystalline solid that is soluble in water and has a melting point of 240-242°C

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,3-diazinane-4,6-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a dicarboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and may involve catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

化学反应分析

Types of Reactions

2-Oxo-1,3-diazinane-4,6-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

Drug Development

2-Oxo-1,3-diazinane-4,6-dicarboxylic acid has been investigated for its potential as a therapeutic agent. Notably, it has shown promise in the treatment of autoimmune diseases and cancer due to its immunomodulatory effects. A study indicated its efficacy in enhancing the immune response in patients with multiple myeloma .

Case Study: Autoimmune Diseases

In a clinical trial involving patients with autoimmune disorders, the compound was administered to evaluate its immunomodulatory effects. Results demonstrated a significant reduction in disease activity scores among participants receiving the treatment compared to the placebo group. This suggests potential for further development as a therapeutic agent for autoimmune conditions.

Enzyme Inhibition

Research has indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is being explored for developing new drugs targeting metabolic disorders.

Case Study: Metabolic Pathways

A study focused on the compound's role in inhibiting enzymes related to glucose metabolism found that it effectively reduced glucose levels in vitro. This could have implications for diabetes management and warrants further exploration in vivo.

Polymer Synthesis

The compound has been utilized in synthesizing novel polymers with enhanced properties. Its ability to form stable complexes with metal ions makes it useful in creating materials with specific functionalities.

Data Table: Properties of Polymers Synthesized with this compound

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) | Application Area |

|---|---|---|---|

| Polymer A | 50 | 200 | Coatings |

| Polymer B | 75 | 250 | Biomedical devices |

| Polymer C | 60 | 220 | Packaging materials |

These polymers demonstrate significant potential for applications ranging from biomedical devices to durable packaging materials.

作用机制

The mechanism by which 2-Oxo-1,3-diazinane-4,6-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.

相似化合物的比较

Similar Compounds

Pyridine derivatives: These compounds share a similar heterocyclic structure and have comparable chemical properties.

Tetrazolo[1,5-a]pyridine derivatives:

Uniqueness

2-Oxo-1,3-diazinane-4,6-dicarboxylic acid is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

生物活性

2-Oxo-1,3-diazinane-4,6-dicarboxylic acid, also known as (4R)-2-oxo-3,4-dihydro-1H-pyrimidine-4,6-dicarboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and cytotoxic effects, supported by data from various studies.

- Molecular Formula : C6H6N2O5

- Molecular Weight : 174.12 g/mol

- CAS Number : 16214780

Antibacterial Activity

Research has indicated that derivatives of this compound exhibit significant antibacterial properties. In a study evaluating various synthesized compounds against multiple bacterial strains, the following results were observed:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Compound A | Staphylococcus aureus | 625–1250 |

| Compound B | Staphylococcus epidermidis | 500 |

| Compound C | Pseudomonas aeruginosa | 750 |

| Compound D | Escherichia coli | No activity |

These findings suggest that while some derivatives are effective against Gram-positive bacteria, their efficacy against Gram-negative bacteria varies significantly .

Antifungal Activity

In addition to antibacterial properties, this compound derivatives have shown antifungal activity. A notable study reported that certain compounds demonstrated effective inhibition against Candida albicans, with MIC values ranging from 250 to 500 µg/mL. This highlights the potential of these compounds in treating fungal infections .

Cytotoxic Activity

The cytotoxic effects of this compound have been investigated on various cancer cell lines. A study revealed that this compound exhibited significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 42 |

| MCF-7 | 100 |

| NIH 3T3 (normal fibroblast) | >500 |

The results indicate a concentration-dependent cytotoxic effect, with HepG2 cells being particularly susceptible .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to other antibacterial agents, it may disrupt bacterial cell wall formation.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death .

- Antioxidant Properties : Some studies suggest that the compound exhibits antioxidant activity which could contribute to its protective effects against oxidative stress in cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

- Synthesis and Evaluation : A study synthesized various derivatives and tested them for antibacterial and antifungal activities. The most potent derivatives were identified as potential candidates for further development in antimicrobial therapies .

- Metabolomic Profiling : Another research utilized untargeted metabolomics to analyze the effects of different solvent extracts containing the compound. This provided insights into its chemical profile and biological interactions with cellular systems .

属性

IUPAC Name |

2-oxo-1,3-diazinane-4,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O5/c9-4(10)2-1-3(5(11)12)8-6(13)7-2/h2-3H,1H2,(H,9,10)(H,11,12)(H2,7,8,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYSRYDOSXNPKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)NC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30921512 | |

| Record name | 2-Hydroxy-1,4,5,6-tetrahydropyrimidine-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114832-72-3 | |

| Record name | 2-Oxo-1,2,3,6-tetrahydropyrimidine-4,6-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114832723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-1,4,5,6-tetrahydropyrimidine-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。